Methyl 5-(3-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate
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Overview
Description
METHYL 5-(3-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(3-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the reaction might start with the condensation of a methoxyphenyl derivative with a pyrimidine precursor, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(3-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrimidine ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
METHYL 5-(3-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate signaling pathways. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection . Molecular docking studies have revealed favorable interactions with proteins involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Piritrexim: Another pyrido[2,3-d]pyrimidine derivative with antitumor effects.
Triazole-Pyrimidine Hybrids: Compounds with similar neuroprotective and anti-inflammatory properties.
Uniqueness
METHYL 5-(3-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE is unique due to its specific functional groups and the combination of a methoxyphenyl group with a pyrido[2,3-d]pyrimidine core. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C18H17N3O5 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
methyl 5-(3-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C18H17N3O5/c1-20-15-14(16(22)21(2)18(20)24)12(9-13(19-15)17(23)26-4)10-6-5-7-11(8-10)25-3/h5-9H,1-4H3 |
InChI Key |
GTEVYJCECIEOJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C(=O)OC)C3=CC(=CC=C3)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
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